Antibacterial Potency Against Xanthomonas oryzae: Dicerandrol B vs. Deacetylphomoxanthone B, Dicerandrol A, and Monodeacetylphomoxanthone B
In a direct head-to-head MIC assay against the rice bacterial blight pathogen Xanthomonas oryzae KACC 10331, Dicerandrol B exhibited an MIC of 16 µg/mL, placing it intermediate in potency among its co-isolated phomoxanthone congeners [1]. The rank order was Deacetylphomoxanthone B (4 µg/mL) > Dicerandrol A (8 µg/mL) > Dicerandrol B (16 µg/mL) > Monodeacetylphomoxanthone B (32 µg/mL) [1]. Dicerandrol C was inactive at the highest concentration tested (MIC >16 µg/mL) [1]. These data were generated from metabolites isolated from the same Phomopsis longicolla S1B4 fermentation, eliminating inter-study variability [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Xanthomonas oryzae KACC 10331 |
|---|---|
| Target Compound Data | Dicerandrol B: MIC = 16 µg/mL |
| Comparator Or Baseline | Deacetylphomoxanthone B: MIC = 4 µg/mL; Dicerandrol A: MIC = 8 µg/mL; Monodeacetylphomoxanthone B: MIC = 32 µg/mL; Dicerandrol C: MIC >16 µg/mL |
| Quantified Difference | Dicerandrol B is 4-fold less potent than Deacetylphomoxanthone B (16 vs. 4 µg/mL), 2-fold less potent than Dicerandrol A (16 vs. 8 µg/mL), and 2-fold more potent than Monodeacetylphomoxanthone B (16 vs. 32 µg/mL) |
| Conditions | Liquid culture MIC assay; metabolites isolated from P. longicolla S1B4 ethyl acetate extract; measured at stationary/death phase fermentation |
Why This Matters
Procurement decisions for phytopathogen-targeted antibacterial screening must account for the 4-fold potency deficit of Dicerandrol B relative to Deacetylphomoxanthone B; selecting the wrong dimer directly compromises assay sensitivity.
- [1] Lim, C.; Kim, J.; Choi, J.N.; Ponnusamy, K.; Jeon, Y.; Kim, S.-U.; Kim, J.G.; Lee, C. Identification, Fermentation, and Bioactivity Against Xanthomonas oryzae of Antimicrobial Metabolites Isolated from Phomopsis longicolla S1B4. J. Microbiol. Biotechnol. 2010, 20 (3), 494–500. Table 3. View Source
